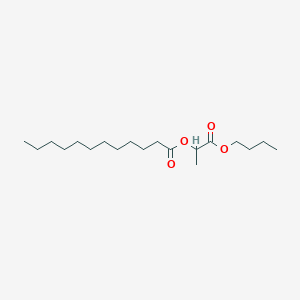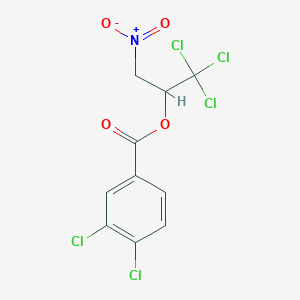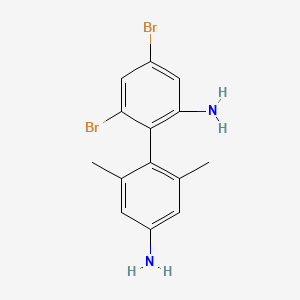![molecular formula C18H24O3 B14736998 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate CAS No. 5330-62-1](/img/structure/B14736998.png)
2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,6-Dimethylbicyclo[311]heptan-2-yl)ethyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bicyclic structure fused with a hydroxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: Similar bicyclic structure with an acetate group.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Similar bicyclic structure with a methylene group.
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: Similar bicyclic structure with a methanol group.
Uniqueness
2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate is unique due to the presence of both a bicyclic structure and a hydroxybenzoate moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
5330-62-1 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C18H24O3/c1-18(2)13-8-7-12(15(18)11-13)9-10-21-17(20)14-5-3-4-6-16(14)19/h3-6,12-13,15,19H,7-11H2,1-2H3 |
Clé InChI |
GDPBFLNTKYRSFR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1C2)CCOC(=O)C3=CC=CC=C3O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


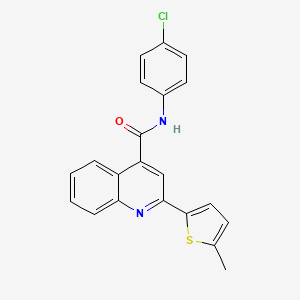
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)


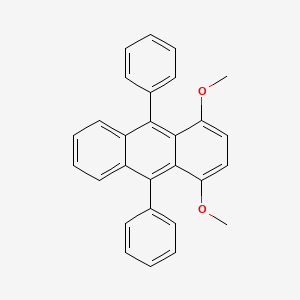
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

